

# Improving signal-to-noise ratio in Keratin 8 chemiluminescence western blots

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## Compound of Interest

Compound Name: Keratin 8

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## Technical Support Center: Keratin 8 Chemiluminescence Western Blotting

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their **Keratin 8** (K8) chemiluminescence western blot experiments and improve the signal-to-noise ratio.

### Troubleshooting Guide

This guide addresses common issues encountered during **Keratin 8** western blotting in a question-and-answer format.

#### Issue 1: High Background on the Western Blot

**Question:** I am observing high background on my K8 western blot, which is obscuring the specific signal. What are the potential causes and how can I reduce the background?

**Answer:** High background in western blotting can be caused by several factors, including insufficient blocking, improper antibody concentrations, and inadequate washing.<sup>[1][2]</sup> Here are some troubleshooting steps to reduce background noise:

- **Optimize Blocking:** The blocking step is crucial to prevent non-specific antibody binding.<sup>[1]</sup>

- Choice of Blocking Agent: The most common blocking agents are non-fat dry milk and bovine serum albumin (BSA).[2] If you are using one, try switching to the other. For phosphorylated K8 detection, BSA is generally preferred as milk contains phosphoproteins that can interfere with the signal.[3]
- Blocking Concentration and Time: Increase the concentration of your blocking agent or the incubation time.[1] A common starting point is 5% non-fat milk or 3-5% BSA in TBST for 1 hour at room temperature.[4]
- Antibody Concentration:
  - Primary Antibody: A high concentration of the primary antibody can lead to non-specific binding.[5] Try titrating your anti-K8 antibody to find the optimal concentration that gives a strong signal with low background.
  - Secondary Antibody: Similarly, an excess of the secondary antibody can increase background.[6] Ensure you are using the recommended dilution for your HRP-conjugated secondary antibody.
- Washing Steps: Insufficient washing will leave unbound antibodies on the membrane, contributing to background noise.[1]
  - Increase Wash Duration and Number: Increase the number and duration of your washes with a buffer containing a detergent like Tween-20 (e.g., TBST).[6] A standard protocol includes three washes of 5-10 minutes each, but this can be increased to four or five washes of 10-15 minutes.[1]
- Membrane Handling: Ensure the membrane does not dry out at any stage, as this can cause high background.[2]

## Issue 2: Weak or No Signal for **Keratin 8**

Question: I am getting a very weak signal, or no signal at all, for my **Keratin 8** protein. What could be the reason, and how can I improve the signal strength?

Answer: A weak or absent signal for K8 can be due to issues with the sample, antibodies, or the detection process.[7][8] Here are some potential solutions:

- Protein Loading:
  - Insufficient Protein: The expression level of K8 in your sample might be low.[\[8\]](#) Try loading a higher amount of total protein onto the gel.
  - Sample Integrity: Ensure that your protein samples were properly prepared and stored to prevent degradation. The addition of protease inhibitors to your lysis buffer is recommended.[\[8\]](#)
- Antibody Issues:
  - Antibody Concentration: The concentration of your primary or secondary antibody may be too low.[\[7\]](#) Try increasing the antibody concentration or extending the incubation time (e.g., overnight at 4°C for the primary antibody).[\[9\]](#)
  - Antibody Activity: Verify that your primary and secondary antibodies are active and have been stored correctly.[\[8\]](#)
- Transfer Efficiency:
  - Incomplete Transfer: Confirm that the protein transfer from the gel to the membrane was successful. You can visualize the transferred proteins using a reversible stain like Ponceau S.[\[7\]](#)
- Chemiluminescent Detection:
  - Substrate Activity: Ensure that your chemiluminescent substrate has not expired and is being used correctly.[\[10\]](#)
  - Exposure Time: Increase the exposure time to capture a stronger signal.[\[9\]](#)

### Issue 3: Presence of Non-Specific Bands

Question: My western blot for **Keratin 8** is showing multiple non-specific bands in addition to the expected band. How can I get rid of these extra bands?

Answer: Non-specific bands can arise from several sources, including antibody cross-reactivity, protein degradation, or issues with the blocking and washing steps.[\[5\]](#)[\[11\]](#) Here's how to

troubleshoot this issue:

- Antibody Specificity:
  - Primary Antibody Concentration: A high concentration of the primary antibody can lead to it binding to other proteins with similar epitopes.[\[5\]](#) Try reducing the primary antibody concentration.
  - Polyclonal vs. Monoclonal Antibodies: Polyclonal antibodies are more likely to bind to multiple epitopes, potentially leading to non-specific bands.[\[5\]](#) If you are using a polyclonal antibody, consider switching to a monoclonal antibody specific for K8.
- Blocking and Washing:
  - Incomplete Blocking: Inadequate blocking can expose sites on the membrane that the antibodies can bind to non-specifically.[\[11\]](#) Optimize your blocking conditions as described in "Issue 1".
  - Insufficient Washing: Increase the stringency of your washes by increasing the duration, number of washes, or the detergent concentration in your wash buffer.[\[5\]](#)
- Sample Preparation:
  - Protein Degradation: Degraded protein samples can result in multiple bands of lower molecular weight. Always use fresh samples and add protease inhibitors to your lysis buffer.[\[5\]](#)

## Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of **Keratin 8**?

A1: The expected molecular weight of human **Keratin 8** is approximately 54 kDa.[\[12\]](#) However, post-translational modifications can cause slight variations in its apparent molecular weight on a western blot.

Q2: Which blocking buffer is best for **Keratin 8** western blots?

A2: Both 5% non-fat dry milk and 3-5% BSA in TBST are commonly used and effective blocking buffers.<sup>[4]</sup> However, if you are detecting phosphorylated forms of K8, it is recommended to use BSA, as milk contains phosphoproteins that can interfere with the detection and cause high background.<sup>[3]</sup>

Q3: What are the recommended antibody dilutions for **Keratin 8**?

A3: The optimal antibody dilution should be determined empirically. However, a general starting point for most commercially available anti-K8 primary antibodies is a dilution of 1:500 to 1:2000 for western blotting.<sup>[12]</sup><sup>[13]</sup> For HRP-conjugated secondary antibodies, a dilution of 1:5,000 to 1:20,000 is typically used.

Q4: How can I confirm that my protein transfer was successful?

A4: You can use a reversible membrane stain, such as Ponceau S, to visualize the total protein transferred to the membrane before proceeding with the blocking step.<sup>[7]</sup> This will allow you to see if the transfer was even and efficient across the entire blot.

Q5: Can I strip and re-probe my **Keratin 8** western blot?

A5: Yes, it is possible to strip the antibodies from the membrane and re-probe it with a different antibody (e.g., for a loading control).<sup>[1]</sup> However, be aware that the stripping process can lead to some protein loss from the membrane.

## Quantitative Data Summary

The following tables provide a summary of recommended starting concentrations and incubation times for key reagents in a **Keratin 8** chemiluminescence western blot.

Table 1: Primary Antibody Recommendations for **Keratin 8**

Antibody Type	Host Species	Starting Dilution Range	Incubation Time	Incubation Temperature
Monoclonal	Mouse	1:1000 - 1:2000	1-2 hours or Overnight	Room Temperature or 4°C
Polyclonal	Rabbit	1:500 - 1:1000	1-2 hours or Overnight	Room Temperature or 4°C

Table 2: Secondary Antibody and Detection Reagent Recommendations

Reagent	Starting Dilution Range	Incubation Time	Incubation Temperature
HRP-conjugated anti-mouse IgG	1:5,000 - 1:20,000	1 hour	Room Temperature
HRP-conjugated anti-rabbit IgG	1:5,000 - 1:20,000	1 hour	Room Temperature
Chemiluminescent Substrate	N/A	1-5 minutes	Room Temperature

Table 3: Blocking Buffer and Washing Solution Comparison

Solution	Composition	Recommended Use
Blocking Buffers		
Non-fat Dry Milk	5% (w/v) in TBST	General purpose, cost-effective.[4]
Bovine Serum Albumin (BSA)	3-5% (w/v) in TBST	Recommended for phosphorylated protein detection.[3]
Washing Buffer		
TBST	Tris-Buffered Saline with 0.1% Tween-20	Standard wash buffer to reduce non-specific binding.[6]

## Experimental Protocol

This protocol provides a detailed methodology for performing a **Keratin 8** chemiluminescence western blot.

### 1. Sample Preparation (Cell Lysates)

- Wash cultured cells with ice-cold PBS.
- Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant (protein extract) to a new tube.
- Determine the protein concentration using a BCA or Bradford protein assay.
- Add Laemmli sample buffer to the desired amount of protein and heat at 95-100°C for 5 minutes.

## 2. SDS-PAGE

- Load 20-40 µg of protein lysate per well into a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein; a 10% or 12% gel is suitable for K8).
- Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.

## 3. Protein Transfer

- Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer.
- Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).
- Transfer the proteins from the gel to the PVDF membrane. Transfer conditions will vary depending on the system used.

## 4. Immunodetection

- After transfer, wash the membrane briefly with TBST.
- (Optional) Incubate the membrane with Ponceau S stain for 1-2 minutes to visualize total protein and confirm transfer efficiency. Destain with water.
- Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature with gentle agitation.
- Wash the membrane three times for 5 minutes each with TBST.
- Incubate the membrane with the anti-**Keratin 8** primary antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature with gentle agitation.



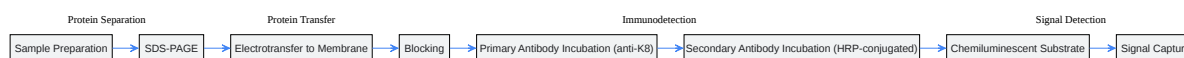
- Wash the membrane three times for 10 minutes each with TBST.

## 5. Chemiluminescence Detection

- Prepare the chemiluminescent substrate according to the manufacturer's instructions.
- Incubate the membrane with the substrate for 1-5 minutes.
- Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.  
Adjust the exposure time to obtain an optimal signal-to-noise ratio.

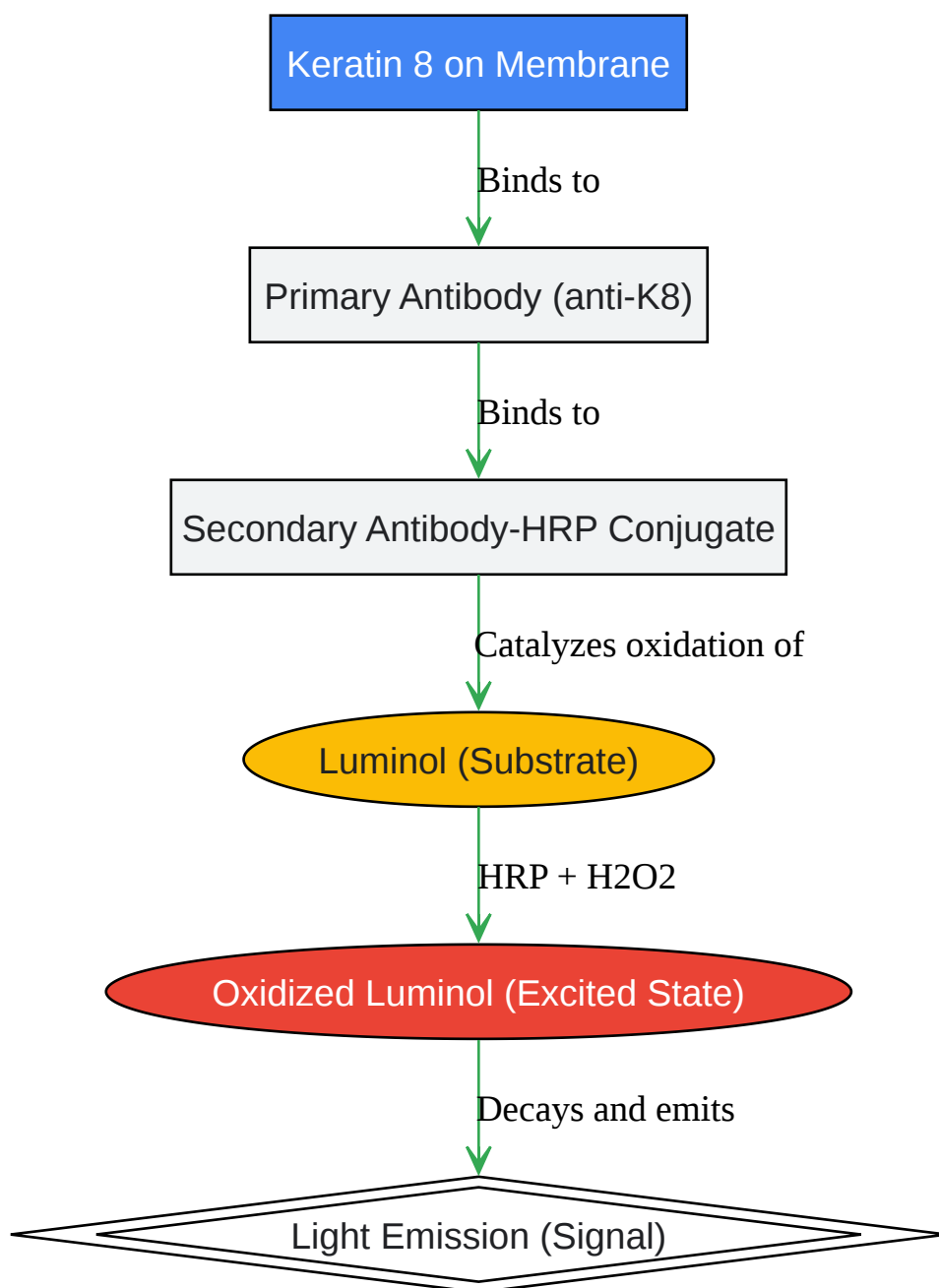
## Visualizations

The following diagrams illustrate key aspects of the **Keratin 8** chemiluminescence western blot workflow and troubleshooting.



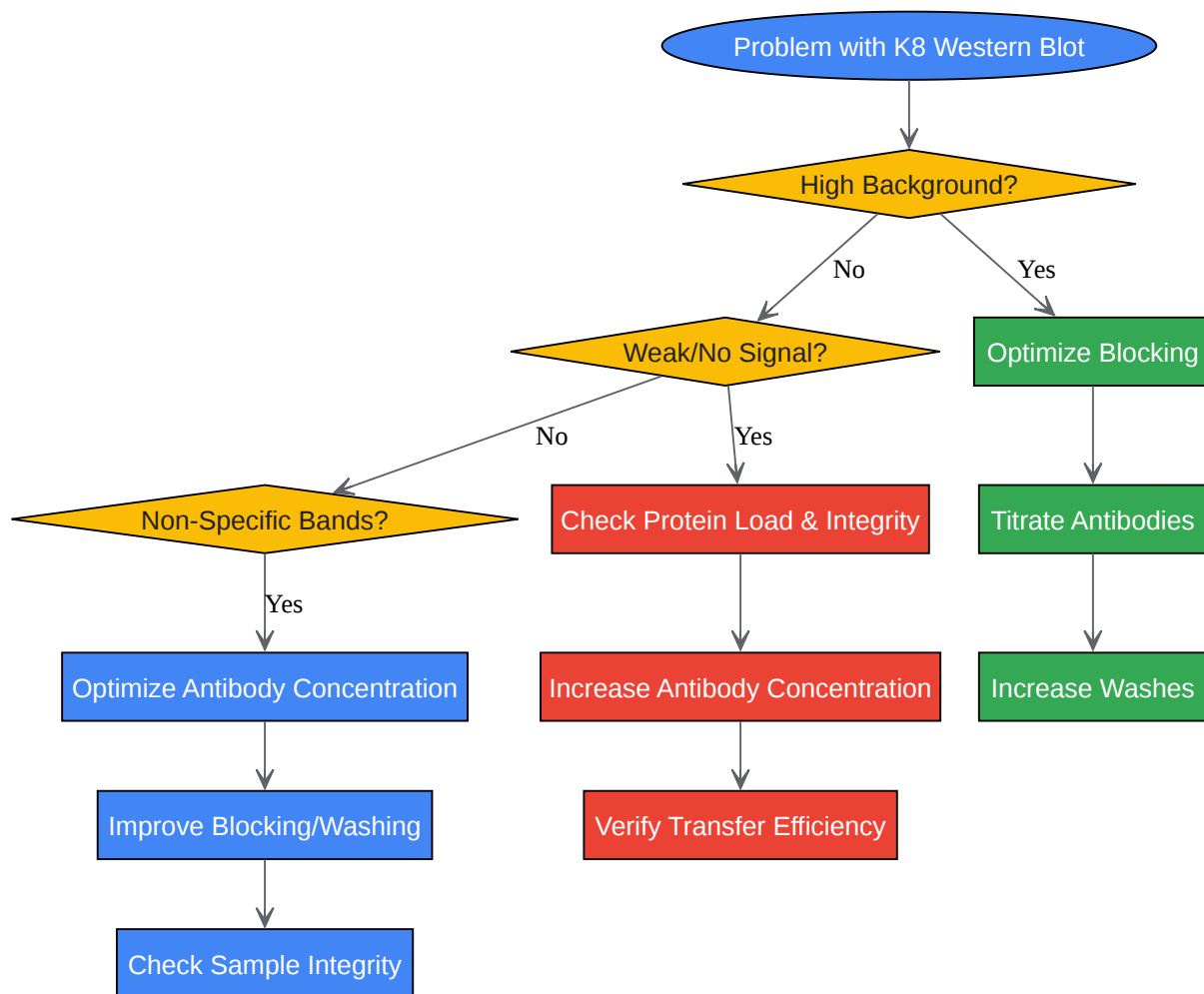
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Caption: A flowchart of the **Keratin 8** chemiluminescence western blot workflow.



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Caption: The principle of chemiluminescent detection in western blotting.



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